molecular formula C18H19ClN2O4 B13736471 Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate CAS No. 41734-71-8

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate

Cat. No.: B13736471
CAS No.: 41734-71-8
M. Wt: 362.8 g/mol
InChI Key: LDRPIKATXVJPJE-UHFFFAOYSA-N
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Description

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate is a chemical compound with the molecular formula C18H20ClN2O4. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate typically involves the reaction of 3-chlorocarbazole with 2-dimethylaminoethyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbazole derivatives .

Scientific Research Applications

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbazole, 3-chloro-9-methyl-
  • Carbazole, 6-methyl-9-(1-methyl-2-piperidyl)methyl-
  • Carbazole, 6-methoxy-9-(1-methyl-2-piperidyl)methyl-

Uniqueness

Carbazole, 3-chloro-9-(2-dimethylaminoethyl)-, oxalate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a carbazole core with a chloro and dimethylaminoethyl group, along with the oxalate salt form, makes it particularly versatile for various applications.

Properties

CAS No.

41734-71-8

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

2-(3-chlorocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C16H17ClN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h3-8,11H,9-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

LDRPIKATXVJPJE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31.C(=O)(C(=O)[O-])O

Origin of Product

United States

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